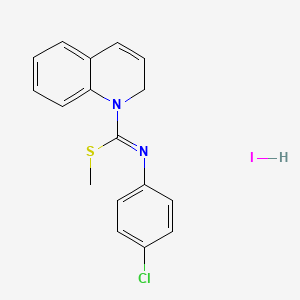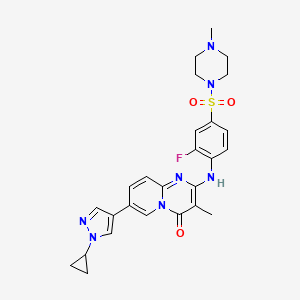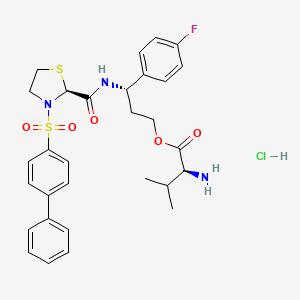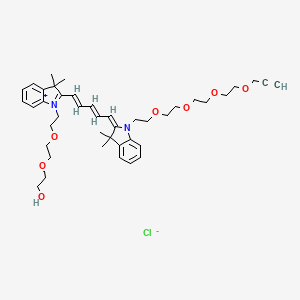
PNA5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PNA5 is a novel glycosylated derivative of the peptide Angiotensin-(1-7), which acts as an agonist at the Mas receptor. This compound has shown significant potential in improving neurovascular and blood-brain barrier function, particularly in models of vascular cognitive impairment and dementia . This compound is characterized by its enhanced brain penetration and bioavailability compared to the native peptide .
Méthodes De Préparation
PNA5 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of peptides by sequentially adding amino acids to a growing chain . The glycosylation of Angiotensin-(1-7) to form this compound involves the addition of a glucose molecule to the serine residue, enhancing its stability and brain uptake . Industrial production methods include the encapsulation of this compound in poly(lactic-co-glycolic acid) nanoparticles and microparticles using a double emulsion solvent evaporation method .
Analyse Des Réactions Chimiques
PNA5 undergoes various chemical reactions, including:
Reduction: The reduction of this compound can occur under specific conditions, although detailed studies on this reaction are limited.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
PNA5 has a wide range of scientific research applications:
Chemistry: this compound is used in studies exploring the synthesis and modification of glycopeptides.
Industry: This compound is used in the development of sustained-release formulations for drug delivery.
Mécanisme D'action
PNA5 exerts its effects by acting as an agonist at the Mas receptor, a component of the renin-angiotensin system. Activation of the Mas receptor by this compound leads to a dose-dependent inhibition of reactive oxygen species production in human endothelial cells . This mechanism involves the modulation of signaling pathways that regulate oxidative stress, inflammation, and neurovascular function .
Comparaison Avec Des Composés Similaires
PNA5 is compared with other similar compounds, such as the native Angiotensin-(1-7) peptide and other glycosylated derivatives. The unique glycosylation of this compound enhances its stability and brain penetration, making it more effective in treating neurovascular conditions . Similar compounds include:
Angiotensin-(1-7): The native peptide with lower stability and brain penetration compared to this compound.
Other glycosylated derivatives: Compounds with similar modifications to enhance stability and bioavailability.
This compound stands out due to its improved pharmacokinetic properties and therapeutic potential in neurovascular diseases.
Propriétés
Formule moléculaire |
C45H71N13O16 |
|---|---|
Poids moléculaire |
1050.138 |
Nom IUPAC |
(2S,5S,8S,11S,14S,17S,20S)-5-((1H-imidazol-4-yl)methyl)-1,20-diamino-8-((S)-sec-butyl)-17-(3-guanidinopropyl)-11-(4-hydroxybenzyl)-14-isopropyl-1,4,7,10,13,16,19-heptaoxo-2-((((2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-3,6,9,12,15,18-hexaazadocosan-22-oic acid |
InChI |
InChI=1S/C45H71N13O16/c1-5-21(4)33(43(72)55-28(14-23-16-50-19-52-23)40(69)56-29(37(47)66)18-73-44-36(65)35(64)34(63)30(17-59)74-44)58-41(70)27(13-22-8-10-24(60)11-9-22)54-42(71)32(20(2)3)57-39(68)26(7-6-12-51-45(48)49)53-38(67)25(46)15-31(61)62/h8-11,16,19-21,25-30,32-36,44,59-60,63-65H,5-7,12-15,17-18,46H2,1-4H3,(H2,47,66)(H,50,52)(H,53,67)(H,54,71)(H,55,72)(H,56,69)(H,57,68)(H,58,70)(H,61,62)(H4,48,49,51)/t21-,25-,26-,27-,28-,29-,30-,32-,33-,34-,35+,36-,44-/m0/s1 |
Clé InChI |
MREIEXHOTNPVMV-XHNKTLSDSA-N |
SMILES |
O=C(O)C[C@H](N)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C(C)C)C(N[C@@H](CC1=CC=C(O)C=C1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CO[C@@H]3[C@@H](O)[C@H](O)[C@@H](O)[C@H](CO)O3)C(N)=O)=O)=O)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PNA5; PNA 5; PNA-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








